1-{4'-methyl-[1,1'-biphenyl]-4-carbonyl}-3-(2,2,2-trifluoroethoxy)azetidine
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Overview
Description
1-{4’-Methyl-[1,1’-biphenyl]-4-carbonyl}-3-(2,2,2-trifluoroethoxy)azetidine is a complex organic compound featuring a unique azetidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4’-methyl-[1,1’-biphenyl]-4-carbonyl}-3-(2,2,2-trifluoroethoxy)azetidine typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Biphenyl Core: The synthesis begins with the preparation of the biphenyl core, which can be achieved through a Suzuki coupling reaction between 4-bromo-1-methylbenzene and phenylboronic acid.
Introduction of the Carbonyl Group: The next step involves the introduction of the carbonyl group at the 4-position of the biphenyl ring. This can be accomplished through Friedel-Crafts acylation using acetyl chloride and aluminum chloride as a catalyst.
Formation of the Azetidine Ring: The azetidine ring is then formed by reacting the intermediate with 2,2,2-trifluoroethanol in the presence of a strong base such as sodium hydride.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: 1-{4’-Methyl-[1,1’-biphenyl]-4-carbonyl}-3-(2,2,2-trifluoroethoxy)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, especially under basic conditions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide, and other strong bases.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-{4’-Methyl-[1,1’-biphenyl]-4-carbonyl}-3-(2,2,2-trifluoroethoxy)azetidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Medicine: Due to its unique structure, it has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.
Mechanism of Action
The mechanism by which 1-{4’-methyl-[1,1’-biphenyl]-4-carbonyl}-3-(2,2,2-trifluoroethoxy)azetidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The azetidine ring can act as a bioisostere for amines, potentially enhancing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
1-{4’-Methyl-[1,1’-biphenyl]-4-carbonyl}azetidine: Lacks the trifluoroethoxy group, which may affect its reactivity and biological activity.
3-(2,2,2-Trifluoroethoxy)azetidine: Lacks the biphenyl carbonyl group, which can influence its chemical properties and applications.
Uniqueness: 1-{4’-Methyl-[1,1’-biphenyl]-4-carbonyl}-3-(2,2,2-trifluoroethoxy)azetidine is unique due to the combination of the biphenyl carbonyl group and the trifluoroethoxy-substituted azetidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[4-(4-methylphenyl)phenyl]-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO2/c1-13-2-4-14(5-3-13)15-6-8-16(9-7-15)18(24)23-10-17(11-23)25-12-19(20,21)22/h2-9,17H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BALMDWISKMGAFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N3CC(C3)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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